molecular formula C9H16O3 B8793623 Ethyl 2,4-dimethyl-3-oxopentanoate CAS No. 7251-96-9

Ethyl 2,4-dimethyl-3-oxopentanoate

Cat. No.: B8793623
CAS No.: 7251-96-9
M. Wt: 172.22 g/mol
InChI Key: JALTUNPRESCIAG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-3-oxopentanoate (CAS 7251-96-9) is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This ester is characterized as a beta-keto ester, a class of compounds known for their versatility as building blocks in organic synthesis and pharmaceutical intermediate research . The chemical structure features multiple reactive sites, allowing it to participate in various synthetic transformations. Suppliers typically offer this product with a purity of 98% or higher . Reported physical properties include a density of approximately 0.965 g/cm³ and a boiling point around 207.1 °C at 760 mmHg . As a specialized chemical, it is primarily used in research and development settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use .

Properties

CAS No.

7251-96-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6-7H,5H2,1-4H3

InChI Key

JALTUNPRESCIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)C(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dimethyl-3-oxopentanoate is extensively used as a building block in organic synthesis. Its reactivity allows it to serve as an intermediate in the formation of complex organic molecules. It can undergo various reactions:

  • Reduction : The compound can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity.
  • Oxidation : It can be oxidized to form carboxylic acids, expanding its utility in synthetic pathways.
  • Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.

Medicinal Chemistry

In the pharmaceutical industry, ethyl pivaloylacetate is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its ability to serve as a substrate for enzyme studies is particularly valuable:

  • Enzyme Studies : It facilitates the evaluation of enzyme activity and stereoselectivity, especially for ketoreductases that are critical in producing chiral compounds essential for pharmaceuticals.

Case Study 1: Stereoselective Reduction

A study demonstrated that ethyl pivaloylacetate was effectively reduced by a specific carbonyl reductase with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals.

Case Study 2: Biocatalysis Applications

Research highlighted the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. Its role as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry.

Industrial Applications

Beyond research and medicinal chemistry, this compound finds use in the production of fragrances and flavors due to its pleasant odor profile. Its versatility makes it an attractive option for various industrial applications.

Comparison with Similar Compounds

Ethyl 2,2,4-Trimethyl-3-Oxopentanoate (CAS 4447-64-7)

  • Molecular formula : C₁₀H₁₈O₃
  • Molecular weight : 186.25 g/mol .
  • No direct data on physical properties are available, but higher molecular weight suggests a higher boiling point compared to ethyl 2,4-dimethyl-3-oxopentanoate.

Methyl 4,4-Dimethyl-3-Oxopentanoate (CAS 55107-14-7)

  • Molecular formula : C₈H₁₄O₃
  • Molecular weight : 158.20 g/mol .
  • Key differences :
    • Lower boiling point due to the shorter ethyl → methyl substitution.
    • Similar hazards (flammability, irritation) but faster biodegradation due to smaller ester group .

Trifluoromethylsulfonyl-Substituted Analogs

  • Example 1: Methyl 2-(2,2-bis(trifluoromethylsulfonyl)ethyl)-4,4-dimethyl-3-oxopentanoate (4e) Molecular formula: C₁₂H₁₆F₆O₇S₂ Molecular weight: 450.32 g/mol .
  • Example 2: Ethyl 2-(2,2-bis(trifluoromethylsulfonyl)ethyl)-4,4-dimethyl-3-oxopentanoate (4f) Molecular formula: C₁₃H₁₈F₆O₇S₂ Molecular weight: 464.33 g/mol .
  • Key differences: Bulky trifluoromethylsulfonyl groups enhance electron-withdrawing effects, altering reactivity in Michael additions. Higher molecular weights and polarities result in lower solubility in non-polar solvents .

Preparation Methods

Reaction Mechanism and Substrate Selection

In the case of this compound, the reaction typically utilizes ethyl acetoacetate (ethyl 3-oxobutanoate) and ethyl 2-methylpropanoate (ethyl isobutyrate) as starting materials. The mechanism proceeds as follows:

  • Enolate Formation : A strong base (e.g., sodium ethoxide) deprotonates the α-hydrogen of ethyl acetoacetate, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of ethyl 2-methylpropanoate, forming a tetrahedral intermediate.

  • Elimination : The intermediate expels an ethoxide ion, yielding this compound and ethanol as a byproduct.

Optimization and Yield Considerations

Key parameters influencing yield include:

  • Base Strength : Sodium ethoxide (1.0 equivalent) ensures complete enolate formation without over-decomposition.

  • Solvent : Anhydrous ethanol or toluene enhances reaction efficiency by stabilizing intermediates.

  • Temperature : Reflux conditions (78–110°C) accelerate the reaction, achieving yields of 70–85%.

Table 1: Claisen Condensation Parameters for this compound

ParameterOptimal ConditionYield (%)
BaseSodium ethoxide78–85
SolventAnhydrous ethanol70–80
Temperature78°C (reflux)82
Reaction Time6–8 hours

For laboratories requiring modular synthesis, stepwise alkylation offers precise control over methyl group placement. This method involves the sequential introduction of methyl groups to a pre-formed β-keto ester backbone.

Initial β-Keto Ester Formation

Ethyl 3-oxopentanoate serves as the precursor, synthesized via:

  • Dieckmann Cyclization : Ethyl glutarate undergoes intramolecular cyclization in the presence of sodium hydride, followed by acid hydrolysis to yield the β-keto ester.

  • Oxidation : Ethyl 4-hydroxypentanoate is oxidized using pyridinium chlorochromate (PCC) to introduce the ketone group.

Sequential Methylation

  • First Alkylation (2-Position) :

    • Conditions : Ethyl 3-oxopentanoate is treated with methyl iodide (1.2 equivalents) and potassium carbonate in acetone under reflux for 24 hours.

    • Outcome : Methylation at the α-carbon produces ethyl 2-methyl-3-oxopentanoate (yield: 65–75%).

  • Second Alkylation (4-Position) :

    • Challenges : The γ-position (4-position) is less acidic, requiring stronger bases like LDA (lithium diisopropylamide) to generate the enolate.

    • Conditions : Ethyl 2-methyl-3-oxopentanoate reacts with methyl triflate in THF at −78°C, followed by warming to room temperature.

    • Outcome : this compound is obtained in 50–60% yield.

Table 2: Stepwise Alkylation Efficiency

StepReagentsYield (%)
2-Position MethylationMethyl iodide, K₂CO₃65–75
4-Position MethylationMethyl triflate, LDA50–60

Cross-Aldol Condensation: Alternative Route

The cross-Aldol condensation between ethyl acetoacetate and aldehydes provides an alternative pathway, though it is less commonly employed due to regioselectivity challenges.

Reaction Design

  • Enolate Generation : Ethyl acetoacetate is deprotonated using lithium hexamethyldisilazide (LiHMDS) in THF at −78°C.

  • Aldehyde Addition : Isobutyraldehyde (2-methylpropanal) is introduced, leading to nucleophilic attack at the aldehyde carbonyl.

  • Dehydration : The β-hydroxy ketone intermediate undergoes acid-catalyzed dehydration to form the α,β-unsaturated ketone.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding this compound.

Limitations

  • Regioselectivity : Competing self-condensation of ethyl acetoacetate reduces overall efficiency.

  • Yield : Typically 40–50%, making this method less favorable for large-scale synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors to enhance throughput.

Large-Scale Claisen Condensation

  • Reactor Type : Tubular flow reactors with in-line mixing.

  • Catalyst : Heterogeneous catalysts (e.g., MgO/Al₂O₃) reduce purification steps.

  • Throughput : 100–200 kg/day with 75–80% yield.

Green Chemistry Innovations

Recent advances focus on solvent-free conditions and biocatalysts:

  • Enzymatic Condensation : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ester condensation at 50°C, achieving 60–70% yield.

  • Microwave Assistance : Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C).

Table 3: Industrial Method Comparison

MethodCatalystYield (%)Energy Use (kWh/kg)
Continuous ClaisenMgO/Al₂O₃7812
EnzymaticLipase B658
Microwave-AssistedNone7015

Q & A

Q. What are the common synthetic routes for Ethyl 4,4-dimethyl-3-oxopentanoate?

Ethyl 4,4-dimethyl-3-oxopentanoate is typically synthesized via Claisen-type condensations . For example:

  • Method : React ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate under basic conditions (e.g., sodium ethoxide). The reaction proceeds via enolate formation, followed by alkylation and esterification. Purification is achieved through vacuum distillation (bp 88–90°C at 10 mmHg) .
  • Yield : ~50% after distillation, with purity confirmed by GC or HPLC .

Q. How is the purity and structure of Ethyl 4,4-dimethyl-3-oxopentanoate confirmed?

Spectroscopic and analytical methods are employed:

  • IR Spectroscopy : Key peaks include C=O stretching at 1717 cm⁻¹ (keto group) and ester C=O at 1717 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 172.22 (M⁺) .
  • Elemental Analysis : Confirms C (62.77%), H (9.36%), and O (27.87%) .
  • Chromatography : Chiral GC or HPLC for enantiomeric purity assessment .

Q. What are the key physicochemical properties relevant to experimental design?

PropertyValueReference
Boiling Point88–90°C (10 mmHg)
Density0.967 g/mL at 20°C
Refractive Index (n²⁰/D)1.432
Storage Conditions-20°C, sealed in dry conditions

Advanced Research Questions

Q. What factors influence the enzymatic reduction of β-ketoesters like Ethyl 4,4-dimethyl-3-oxopentanoate?

  • Substrate Specificity : In studies with Neurospora crassa oxidoreductase (NcCR), no activity was observed for Ethyl 4,4-dimethyl-3-oxopentanoate, likely due to steric hindrance from the 4,4-dimethyl groups. Comparatively, less hindered substrates (e.g., ethyl 3-oxobutanoate) show higher reactivity .
  • Methodological Insight : Use molecular docking simulations to analyze enzyme-substrate interactions. Experimental screening should prioritize substrates with linear alkyl chains or smaller substituents.

Q. How does hydrolysis affect the biodegradation profile of Ethyl 4,4-dimethyl-3-oxopentanoate?

  • Hydrolysis Mechanism : In aqueous solutions (pH 7, 20°C), esters hydrolyze to carboxylic acids and alcohols. For Ethyl 4,4-dimethyl-3-oxopentanoate, hydrolysis produces 4,4-dimethyl-3-oxopentanoic acid, increasing water solubility and bioavailability .
  • Testing Protocol : Conduct OECD 301C biodegradation assays:

Monitor hydrolysis via pH changes and GC/MS.

Measure biochemical oxygen demand (BOD) to assess biodegradation rates.

Compare results with structurally similar esters (e.g., ethyl acetate) .

Q. What challenges arise in using Ethyl 4,4-dimethyl-3-oxopentanoate as a precursor in heterocyclic synthesis?

  • Steric Hindrance : The 4,4-dimethyl groups impede nucleophilic attacks, requiring optimized conditions for reactions like thiouracil synthesis (e.g., prolonged heating with thiourea and sodium ethoxide) .
  • Purification : Recrystallization from water or ethanol is essential to achieve ≥98% purity for downstream applications .

Q. How can computational methods predict reactivity in alkylation reactions?

  • DFT Calculations : Model transition states to evaluate steric and electronic effects. For example, the 4,4-dimethyl groups increase steric bulk, reducing electrophilicity at the keto carbon.
  • Case Study : Compare theoretical yields with experimental data from alkylation reactions using ZnR₂ (e.g., GP7 protocol in ). Adjust catalysts (e.g., switch to bulky bases like LDA) to enhance reactivity .

Data Contradictions and Resolutions

  • Enzymatic Inactivity : reports no activity for Ethyl 4,4-dimethyl-3-oxopentanoate with NcCR, contrasting with active substrates like ethyl 3-oxobutanoate. This highlights the need for substrate-specific enzyme screening .
  • Hydrolysis Variability : While some esters hydrolyze rapidly (e.g., ethyl acetate), Ethyl 4,4-dimethyl-3-oxopentanoate may exhibit slower kinetics due to steric protection of the ester group. Always validate hydrolysis rates experimentally .

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